molecular formula C11H16ClN3O2 B2661244 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2095410-93-6

1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Número de catálogo B2661244
Número CAS: 2095410-93-6
Peso molecular: 257.72
Clave InChI: HTMUKHNCLNQBJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride, also known as QND, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. QND has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.

Mecanismo De Acción

1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride acts as a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are already under stress due to their high proliferation rates and genomic instability.
Biochemical and physiological effects:
In addition to its effects on DNA repair, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells. 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has also been shown to enhance the immune response to cancer cells by increasing the expression of tumor-associated antigens.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is its selectivity for PARP, which reduces the risk of off-target effects. However, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride can be toxic to normal cells at high concentrations, and its effects on DNA repair may also increase the risk of secondary malignancies. In addition, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride's potency and selectivity may vary depending on the specific PARP isoform being targeted.

Direcciones Futuras

Future research on 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride could focus on optimizing its dosing and administration in order to reduce toxicity and increase efficacy. 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride could also be investigated for its potential use in combination with other targeted therapies or immunotherapies. Finally, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride's effects on DNA repair and secondary malignancies could be further characterized in order to better understand its long-term safety profile.

Métodos De Síntesis

The synthesis of 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of quinuclidine with 2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride intermediate is then treated with hydrochloric acid to yield the final product, 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride hydrochloride.

Aplicaciones Científicas De Investigación

1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been extensively studied for its potential use in cancer therapy. Its ability to inhibit PARP has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. 1-(Quinuclidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has also been investigated for its potential use in combination with other targeted therapies, such as inhibitors of the protein kinase ATR, which plays a critical role in DNA damage response.

Propiedades

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-10-3-6-14(11(16)12-10)9-7-13-4-1-8(9)2-5-13;/h3,6,8-9H,1-2,4-5,7H2,(H,12,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMUKHNCLNQBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3C=CC(=O)NC3=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.